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Abstract
Enecadin hydrochloride (formerly known as NS-7) is an investigational small molecule that

was developed for its neuroprotective properties, primarily in the context of acute ischemic

stroke. Originally discovered by Nippon Shinyaku and later licensed to Schering, its

development was ultimately discontinued after Phase II clinical trials. This technical guide

provides a comprehensive overview of the discovery, history, mechanism of action, and

available preclinical and clinical data for enecadin hydrochloride. It is intended to serve as a

resource for researchers and drug development professionals interested in the scientific

journey and therapeutic potential of this compound.

Introduction
Ischemic stroke remains a leading cause of death and long-term disability worldwide, creating a

significant unmet medical need for effective neuroprotective therapies. The pathophysiology of

ischemic stroke involves a complex cascade of events, including excitotoxicity, ionic imbalance,

and enzymatic damage, which collectively lead to neuronal cell death in the affected brain

regions. Enecadin hydrochloride was developed to intervene in these early stages of the

ischemic cascade.
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Discovery and Developmental History
Enecadin hydrochloride was first synthesized and characterized by scientists at Nippon

Shinyaku.[1] Recognizing its potential as a neuroprotective agent, Schering (later Bayer) in-

licensed the compound for further development.[1] Enecadin hydrochloride progressed

through preclinical studies and entered into Phase II clinical trials for the treatment of acute

ischemic stroke.[1] However, the clinical development of enecadin hydrochloride was

ultimately terminated.[1]

Mechanism of Action
Enecadin hydrochloride exerts its neuroprotective effects through a multi-target mechanism,

primarily by attenuating the initial ionic and enzymatic dysregulation that occurs during cerebral

ischemia.[2][3]

Voltage-Gated Sodium and Calcium Channel Blockade: Enecadin is a blocker of voltage-

gated sodium (Na+) and calcium (Ca2+) channels.[2][3] During an ischemic event, excessive

glutamate release leads to the overactivation of postsynaptic receptors, causing a massive

influx of Na+ and Ca2+ into neurons. This ionic overload is a key driver of excitotoxicity,

leading to mitochondrial dysfunction, the production of reactive oxygen species, and

ultimately, neuronal death. By blocking these channels, enecadin hydrochloride was

proposed to reduce this pathological ion influx, thereby preserving neuronal integrity.[1]

Calpain Inhibition: The compound has also been identified as an inhibitor of calpain 1

(CAPN1) and calpain 2 (CAPN2).[3] Calpains are calcium-activated neutral proteases that

become overactivated due to the elevated intracellular Ca2+ levels during ischemia.

Activated calpains degrade a wide range of cellular proteins, contributing to cytoskeletal

breakdown and apoptosis. Inhibition of CAPN1 and CAPN2 by enecadin hydrochloride
would therefore offer an additional layer of neuroprotection by preventing this enzymatic

damage.

The following diagram illustrates the proposed signaling pathway of enecadin hydrochloride's

neuroprotective action.
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Caption: Proposed mechanism of Enecadin HCl in the ischemic cascade.

Chemical Synthesis
A patented synthesis pathway for enecadin has been described.[1] The process involves a

multi-step chemical synthesis, which is outlined in the workflow diagram below.
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Caption: Chemical synthesis workflow for Enecadin.

Preclinical Data
In Vivo Efficacy in a Rodent Stroke Model
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A study evaluated the neuroprotective effect of enecadin (NS-7) in a rat model of transient focal

ischemia induced by middle cerebral artery occlusion (MCAO).[2]

Data Summary

Treatment
Group

Time of
Administration
(post-
ischemia)

Cortical
Infarction
Volume (mm³)

Striatal
Infarction
Volume

Neurological
Improvement

NS-7 Immediately 128 ± 74
No significant

difference

Significantly

improved

Control Immediately 214 ± 64
No significant

difference
-

NS-7 30 min 155 ± 48
No significant

difference

Significantly

improved

Control 30 min 225 ± 12
No significant

difference
-

NS-7 60 min 160 ± 54
No significant

difference

Significantly

improved

Control 60 min 225 ± 48
No significant

difference
-

NS-7 120 min 176 ± 43
No significant

difference
Not specified

Control 120 min 223 ± 38
No significant

difference
-

Statistically significant reduction compared to the control group.[2]

Experimental Protocol: Middle Cerebral Artery Occlusion (MCAO) Model

A detailed protocol for the MCAO model as described in the study is as follows:[2]

Animal Model: Adult male Sprague-Dawley rats were used.
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Anesthesia: Anesthesia was induced and maintained throughout the surgical procedure.

Surgical Procedure:

The left middle cerebral artery was occluded for 120 minutes using an intraluminal thread

method.

A single intravenous injection of NS-7 or saline (control) was administered at various time

points after the onset of ischemia (immediately, 30, 60, and 120 minutes).

Reperfusion: After 120 minutes of occlusion, the thread was withdrawn to allow for

reperfusion.

Outcome Measures:

Infarct Volume: After 48 hours of reperfusion, brains were removed, sectioned, and stained

with hematoxylin and eosin to determine the volume of the cortical and striatal infarcts.

Neurological Examination: Animals were evaluated for neurological deficits at 120 minutes

of ischemia and 48 hours of reperfusion.

Clinical Trials
Enecadin hydrochloride advanced to a Phase II clinical trial for the treatment of acute

ischemic stroke (NCT00331721).[3] This was a multicenter, double-blind, randomized, placebo-

controlled, dose-escalating, parallel-group study to investigate the tolerability of enecadin.[3]

The study was terminated, and to date, no results have been publicly released. The reasons for

the trial's termination are not publicly available.

Discussion and Future Perspectives
The development of enecadin hydrochloride represents a concerted effort to target the early

and critical events in the ischemic cascade. Its multi-target mechanism of action, combining ion

channel blockade and calpain inhibition, presented a promising strategy for neuroprotection in

acute ischemic stroke. The preclinical data in a rodent MCAO model demonstrated a significant

reduction in cortical infarct volume, supporting its therapeutic potential.
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Despite the promising preclinical findings, the clinical development of enecadin hydrochloride
was halted. The lack of publicly available data from the Phase II trial makes it difficult to

ascertain the specific reasons for its discontinuation, which could range from lack of efficacy to

safety concerns in the human population.

For the field of neuroprotection research, the story of enecadin hydrochloride underscores

the significant challenges in translating preclinical success into clinical efficacy. Future research

in this area may benefit from a deeper understanding of the complexities of human stroke

pathophysiology and the development of more predictive preclinical models. While enecadin
hydrochloride itself did not reach the market, the scientific knowledge gained from its

development continues to be of value to researchers working on novel therapies for ischemic

stroke.

Conclusion
Enecadin hydrochloride is a neuroprotective agent with a well-defined mechanism of action

targeting key pathways in the ischemic cascade. While its clinical development was not

successful, the preclinical data and the scientific rationale behind its development provide

valuable insights for the ongoing search for effective treatments for acute ischemic stroke. This

technical guide has summarized the available information on enecadin hydrochloride to serve

as a resource for the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1245387#enecadin-hydrochloride-discovery-and-
history]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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